2-hydroxy-3-methyl-N'-(3-methylcyclohexylidene)benzohydrazide
Overview
Description
2-hydroxy-3-methyl-N'-(3-methylcyclohexylidene)benzohydrazide is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.152477885 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis of Heterocyclic Compounds : Different heterocyclic compounds have been synthesized starting from 2-hydroxy benzohydrazide, leading to the creation of derivatives such as 1,3,4-oxadiazoles, thiazolidinone, N-formyl/N-acetyl derivatives, 1,3,4-thiadiazoles, and others. These compounds exhibited antimicrobial activities against various microorganisms (Sarshira et al., 2016).
Chemical Analysis and Reaction Studies
- Chemoselectivity and Conformational Analysis : A study focused on the reaction of 2-acetylcycloalkanones with benzohydrazide, which resulted in various hydroxycyclopentapyrazole and indazole derivatives. These reactions were analyzed using NMR spectroscopy and molecular calculations (Tsoleridis et al., 2003).
Synthesis of Novel Compounds
- New Class of Cyclic Dipeptidyl Ureas : Synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides resulted in a new class of pseudopeptidic [1,2,4]triazines, illustrating the potential for novel compound creation (Sañudo et al., 2006).
Structural Analysis
- Crystallography and Molecular Structure : Studies on various benzohydrazide derivatives, including hydroxybenzylidene derivatives, provided insights into their molecular structure and potential applications in fields like drug development and material science (Alhadi et al., 2008).
Development of Optical Sensors
- Chemosensors for Metal Ions : The development of acylhydrazone-based chemosensors, such as for the detection of Al3+, demonstrates the application of benzohydrazide derivatives in creating sensitive and selective sensors (Ma et al., 2016).
Corrosion Inhibition Studies
- Corrosion Impeding Agents : Hydroxy phenyl hydrazides and related compounds have been investigated as corrosion inhibitors, showing effectiveness in protecting metals against corrosion, which is crucial in industrial applications (Singh et al., 2021).
Properties
IUPAC Name |
2-hydroxy-3-methyl-N-[(Z)-(3-methylcyclohexylidene)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-5-3-7-12(9-10)16-17-15(19)13-8-4-6-11(2)14(13)18/h4,6,8,10,18H,3,5,7,9H2,1-2H3,(H,17,19)/b16-12- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYRYSBMDZRZSF-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=NNC(=O)C2=CC=CC(=C2O)C)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C(=N/NC(=O)C2=CC=CC(=C2O)C)/C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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